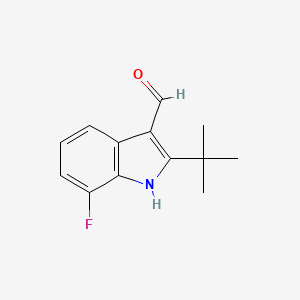

2-tert-butyl-7-fluoro-1H-indole-3-carbaldehyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-tert-butyl-7-fluoro-1H-indole-3-carbaldehyde is a synthetic organic compound belonging to the indole family. Indoles are a significant class of heterocyclic compounds that are widely found in natural products and pharmaceuticals. This particular compound features a tert-butyl group at the second position, a fluorine atom at the seventh position, and an aldehyde group at the third position of the indole ring. These structural modifications impart unique chemical and biological properties to the compound.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-tert-butyl-7-fluoro-1H-indole-3-carbaldehyde typically involves multi-step organic reactions. One common method starts with the preparation of the indole core, followed by the introduction of the tert-butyl and fluorine substituents. The final step involves the formylation of the indole ring to introduce the aldehyde group at the third position.

Indole Core Synthesis: The indole core can be synthesized using Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

Introduction of Substituents: The tert-butyl group can be introduced via Friedel-Crafts alkylation using tert-butyl chloride and a Lewis acid catalyst. The fluorine atom can be introduced through electrophilic fluorination using reagents like Selectfluor.

Formylation: The final step involves the formylation of the indole ring, which can be achieved using Vilsmeier-Haack reaction, where the indole is treated with a mixture of DMF and POCl3 to introduce the aldehyde group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Analyse Des Réactions Chimiques

Types of Reactions

2-tert-butyl-7-fluoro-1H-indole-3-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The fluorine atom can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles like amines or thiols in polar aprotic solvents like DMF or DMSO.

Major Products Formed

Oxidation: 2-tert-butyl-7-fluoro-1H-indole-3-carboxylic acid.

Reduction: 2-tert-butyl-7-fluoro-1H-indole-3-methanol.

Substitution: Various substituted indole derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Chemistry

2-tert-butyl-7-fluoro-1H-indole-3-carbaldehyde serves as a building block for synthesizing more complex molecules, including pharmaceuticals and agrochemicals. Its unique structure allows for various chemical modifications, enhancing its utility in organic synthesis.

Biology

Research has indicated that this compound exhibits potential biological activities, particularly in anticancer and anti-inflammatory contexts. Its interactions with specific molecular targets make it a candidate for further exploration in drug discovery programs.

Medicine

The compound is being investigated as a lead compound in drug development targeting various diseases, particularly cancers. Its ability to inhibit specific enzymes involved in cancer cell proliferation suggests its potential as a therapeutic agent.

Industry

In industrial applications, this compound is utilized in the development of advanced materials and chemical sensors due to its unique chemical properties.

Research has demonstrated that derivatives of indole compounds exhibit significant antitumor properties. For instance:

| Compound | Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| 2-tert-butyl derivative | KNS42 (glioblastoma) | 5.25 | Induces apoptosis via caspase activation |

| Similar indole compound | DAOY (medulloblastoma) | 4.75 | Inhibits cell proliferation through cell cycle arrest |

The biological activity is primarily attributed to its ability to interact with specific molecular targets within cancer cells. Proposed mechanisms include:

- Inhibition of Poly(ADP-ribose) polymerase (PARP) : This enzyme is crucial for DNA repair; inhibiting it can increase cell death in cancer cells.

- Induction of Apoptosis : The compound may activate apoptotic pathways by increasing pro-apoptotic proteins and decreasing anti-apoptotic factors.

- Cell Cycle Arrest : It can cause cell cycle arrest at G1/S or G2/M checkpoints, preventing cancer cell proliferation.

Mécanisme D'action

The mechanism of action of 2-tert-butyl-7-fluoro-1H-indole-3-carbaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, through hydrogen bonding, hydrophobic interactions, and π-π stacking. The presence of the fluorine atom can enhance binding affinity and selectivity by influencing the electronic properties of the molecule.

Comparaison Avec Des Composés Similaires

2-tert-butyl-7-fluoro-1H-indole-3-carbaldehyde can be compared with other indole derivatives such as:

2-tert-butyl-1H-indole-3-carbaldehyde: Lacks the fluorine atom, which may result in different reactivity and biological activity.

7-fluoro-1H-indole-3-carbaldehyde: Lacks the tert-butyl group, which may affect its steric properties and interactions with biological targets.

2-tert-butyl-7-chloro-1H-indole-3-carbaldehyde: Contains a chlorine atom instead of fluorine, which may alter its chemical reactivity and pharmacokinetic properties.

The unique combination of substituents in this compound imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Activité Biologique

2-tert-butyl-7-fluoro-1H-indole-3-carbaldehyde is a synthetic compound with significant potential in medicinal chemistry due to its unique structural features. Its molecular formula is C13H14FNO, and it has a molecular weight of 219.25 g/mol. This compound has garnered attention for its diverse biological activities, including antiviral, anticancer, and antimicrobial properties.

Chemical Structure and Properties

The compound features:

- A tert-butyl group at the 2-position,

- A fluorine atom at the 7-position,

- An aldehyde functional group at the 3-position.

These structural elements contribute to its reactivity and interaction with biological targets, enhancing its potential therapeutic applications.

Anticancer Properties

Research indicates that this compound exhibits notable anticancer activity. In vitro studies have shown that it can inhibit the growth of various cancer cell lines, including MDA-MB-231 (breast cancer) and HepG2 (liver cancer). The compound demonstrated an IC50 range of 2.43–7.84 μM against MDA-MB-231 cells, indicating significant cytotoxicity .

Table 1: Cytotoxic Activity Against Cancer Cell Lines

| Cell Line | IC50 (μM) |

|---|---|

| MDA-MB-231 | 2.43 - 7.84 |

| HepG2 | 4.98 - 14.65 |

Additionally, the compound has been shown to induce apoptosis in cancer cells, enhancing caspase-3 activity and causing morphological changes indicative of programmed cell death .

Antimicrobial Activity

Indole derivatives are known for their antimicrobial properties, and this compound is no exception. Preliminary studies suggest that it exhibits activity against various bacterial strains, potentially serving as a lead compound for developing new antimicrobial agents .

Antitubercular and Antidiabetic Activities

The compound has also been reported to possess antitubercular activity, which can be crucial in combating tuberculosis infections. Furthermore, some studies suggest potential antidiabetic effects, indicating a broader spectrum of biological activity .

The mechanism by which this compound exerts its biological effects primarily involves its ability to interact with specific molecular targets within cells. The indole core can bind to various receptors and enzymes, modulating their activity. The aldehyde group facilitates covalent interactions with nucleophilic residues in proteins, potentially leading to inhibition or activation of critical biological pathways .

Case Studies

A recent study focused on the synthesis and biological evaluation of indole derivatives highlighted the promising anticancer properties of compounds similar to this compound. The study reported that modifications to the indole structure could enhance selectivity and potency against specific cancer cell lines .

Another investigation into indole derivatives revealed their potential as inhibitors of key kinases involved in cancer progression, suggesting that structural variations could lead to improved therapeutic profiles .

Propriétés

IUPAC Name |

2-tert-butyl-7-fluoro-1H-indole-3-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14FNO/c1-13(2,3)12-9(7-16)8-5-4-6-10(14)11(8)15-12/h4-7,15H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OULVSIXUFWLHHX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=C(C2=C(N1)C(=CC=C2)F)C=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14FNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.